Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate is a complex organic compound with a molecular formula of C23H19FN2O5S and a molecular weight of 454.48 g/mol . This compound is characterized by its unique structure, which includes a fluorinated dibenzo-thiazine core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate involves multiple steps. One common method includes the following steps:
Formation of the dibenzo-thiazine core: This step involves the reaction of appropriate starting materials under controlled conditions to form the dibenzo-thiazine structure.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Piperazinecarboxylation: The final step involves the reaction with piperazine and ethyl chloroformate to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetyl]amino}benzoate .
- (9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid .
Uniqueness
Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate stands out due to its unique combination of a fluorinated dibenzo-thiazine core and piperazinecarboxylate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22FN3O5S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 4-[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H22FN3O5S/c1-2-30-21(27)24-11-9-23(10-12-24)20(26)14-25-18-8-7-15(22)13-17(18)16-5-3-4-6-19(16)31(25,28)29/h3-8,13H,2,9-12,14H2,1H3 |
InChI Key |
QHXQPBZDDVOJDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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